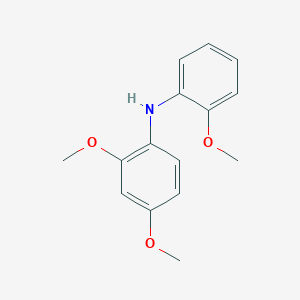
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline: is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the aniline core is substituted with methoxy groups at the 2 and 4 positions, and an additional methoxyphenyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions to form a Schiff base, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy groups in 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of dyes, pigments, and other complex organic molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving methoxy-substituted anilines.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a stable framework for these interactions, allowing the compound to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxyaniline: A simpler derivative with only two methoxy groups on the aniline ring.
4,4’-Dimethoxydiphenylamine: Another related compound with methoxy groups on both aromatic rings.
Uniqueness: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is unique due to the presence of an additional methoxyphenyl group attached to the nitrogen atom, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from simpler aniline derivatives and provides additional sites for functionalization and interaction with molecular targets.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-(2-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-11-8-9-13(15(10-11)19-3)16-12-6-4-5-7-14(12)18-2/h4-10,16H,1-3H3 |
InChI-Schlüssel |
VCXYJAXBCZANTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


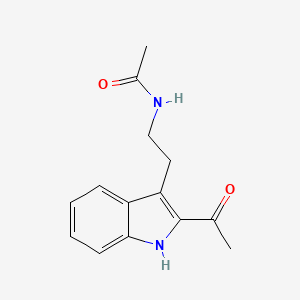
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
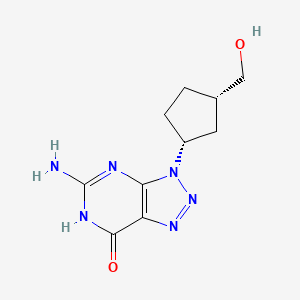
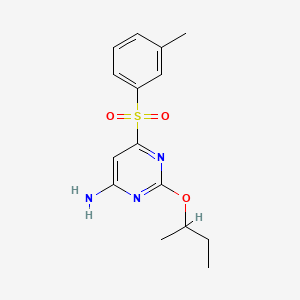
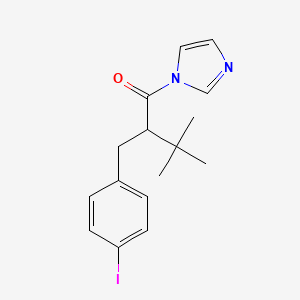


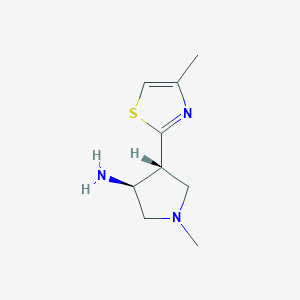


![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)

![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)
